METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

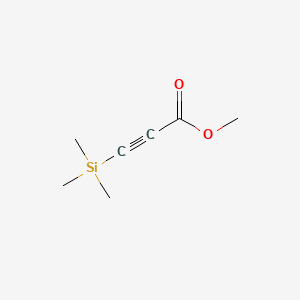

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGHAMBKHIDZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340005 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42201-71-8 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate

CAS Number: 42201-71-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trimethylsilyl)propiolate is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C7H12O2Si and a molecular weight of 156.25 g/mol .[1][2] It is soluble in most common organic solvents.

| Property | Value | Reference(s) |

| CAS Number | 42201-71-8 | [2][3] |

| Molecular Formula | C7H12O2Si | [1] |

| Molecular Weight | 156.25 g/mol | [1] |

| Boiling Point | 71-75 °C at 11 mmHg | [4] |

| Density | ~0.937 g/cm³ | [4] |

| Refractive Index | ~1.440 | [4] |

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the silylation of methyl propiolate.

Experimental Protocol: Silylation of Methyl Propiolate

This protocol is based on established methods for the silylation of terminal alkynes.

Materials:

-

Methyl propiolate

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et3N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen is charged with a solution of methyl propiolate in anhydrous diethyl ether or THF.

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the solution. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Silylating Agent: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.

Caption: Synthetic scheme for this compound.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are typical spectroscopic data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 0.22 (s, 9H, -Si(CH₃)₃) ppm. The sharp singlet at 0.22 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group. The singlet at 3.75 ppm corresponds to the methyl ester protons.[5][6]

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 87.8 (C≡C-Si), 85.4 (C≡C-CO₂Me), 52.6 (-OCH₃), -0.8 (-Si(CH₃)₃) ppm.[5][7]

-

GC-MS (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns include the loss of a methyl group ([M-15]⁺) at m/z 141 and the characteristic trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the alkyne, the methyl ester, and the trimethylsilyl group.

The Role of the Trimethylsilyl Group

The TMS group serves several critical functions:

-

Protecting Group: It protects the terminal alkyne's acidic proton, preventing unwanted side reactions in the presence of strong bases.[8][9]

-

Steric Director: The bulkiness of the TMS group influences the regioselectivity of cycloaddition reactions, often directing incoming reagents to the less hindered carbon of the alkyne.[10][11]

-

Electronic Influence: The silyl group can stabilize adjacent carbocations and influence the electron density of the alkyne, affecting its reactivity in various transformations.[10][12]

Cycloaddition Reactions

This compound is an excellent substrate for a variety of cycloaddition reactions, leading to the formation of highly substituted heterocyclic and carbocyclic systems.

-

[3+2] Cycloadditions: It readily participates in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, and with nitrile oxides to generate isoxazoles. The TMS group often directs the regioselectivity of these reactions.[11]

-

Diels-Alder Reactions: As a dienophile, it can react with dienes to form six-membered rings. The TMS group can be retained in the product for further functionalization or removed under specific conditions.

Caption: General workflow for [3+2] cycloaddition reactions.

Desilylation Protocols

A key feature of using the TMS group is its facile removal to unmask the terminal alkyne for further transformations, such as Sonogashira coupling.[13][14]

Common Desilylation Reagents:

-

Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent. Cesium fluoride (CsF) can also be used, often offering milder conditions and easier purification.[13][14]

-

Bases: Potassium carbonate in methanol is a mild and economical choice for desilylation.[8]

-

Silver and Copper Salts: Catalytic amounts of silver nitrate or copper(I) salts can also promote desilylation.[15]

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to construct complex heterocyclic scaffolds makes this compound a valuable tool in drug discovery and total synthesis.

Synthesis of Heterocycles

The cycloaddition reactions of this compound provide access to a wide array of heterocycles that are prevalent in medicinal chemistry, such as triazoles, pyrazoles, and isoxazoles. These heterocycles are often key components of biologically active molecules.

Total Synthesis of Natural Products

While specific examples of the direct use of this compound in the total synthesis of marketed drugs are proprietary, its utility is demonstrated in the synthesis of complex natural products and their analogues. For instance, silyl-protected alkynes are crucial intermediates in the construction of macrocycles and other complex architectures. The ability to introduce an acetylene moiety and then selectively deprotect it is a powerful strategy in multi-step synthesis.[12]

For example, in the synthesis of Lamellarin R, a marine natural product with potent cytotoxic activity, a titanium-catalyzed [2+2+1] pyrrole synthesis utilized a trimethylsilyl-protected alkyne as a selective cross-coupling partner.[10][12] This highlights the control that the TMS group offers in complex multi-component reactions.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

Disposal:

Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company.[16]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups, coupled with the directing and protecting effects of the trimethylsilyl group, provides chemists with a powerful tool for the construction of complex molecules. Its applications in the synthesis of heterocycles and in multi-step total synthesis make it an important building block for researchers in drug discovery and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.

References

- 1. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound | 42201-71-8 [chemicalbook.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(trimethylsilyl)propiolate

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a reagent's physical properties is paramount for its effective and safe application. This guide offers an in-depth analysis of Methyl 3-(trimethylsilyl)propiolate (MTSP), a versatile building block in modern organic synthesis. We will move beyond a simple cataloging of data to explore the causality behind its characteristics and their implications in experimental design and execution.

Core Molecular and Physical Characteristics

This compound, with the IUPAC name methyl 3-(trimethylsilyl)prop-2-ynoate, is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methyl ester. This structure imparts a unique reactivity profile, making it a valuable reagent in cycloaddition reactions and as a precursor to complex heterocyclic systems.

The fundamental physical properties of MTSP are summarized in the table below. These values are critical for procedural steps such as purification, reaction setup, and safe handling.

| Property | Value | Significance in a Research Context |

| CAS Number | 42201-71-8[1][2][3][4][5] | Unique identifier for unambiguous substance identification. |

| Molecular Formula | C₇H₁₂O₂Si[1][3][5] | Confirms elemental composition. |

| Molecular Weight | 156.25 g/mol [3][5] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Colorless to light yellow liquid | A visual check for purity; significant deviation in color may indicate decomposition or impurities. |

| Boiling Point | 71-75 °C at 11 mmHg | The reduced pressure boiling point indicates that vacuum distillation is the preferred method for purification, minimizing thermal decomposition. |

| Density (Predicted) | ~0.937 g/cm³ | Useful for converting between mass and volume for reagent measurement. |

| Refractive Index | 1.4380-1.4420 @ 20°C | A rapid and non-destructive method to assess purity. The narrow range indicates high sensitivity to contaminants. |

| Flash Point | 71-75 °C at 11 mmHg | Indicates the compound is a flammable liquid, requiring appropriate safety precautions during handling and storage.[6] |

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic data provides an unambiguous structural confirmation and is a critical tool for monitoring reaction progress and confirming the identity of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-Si(CH₃)₃ (trimethylsilyl protons): A sharp singlet is expected around δ 0.2 ppm . This upfield shift is characteristic of protons on a silicon atom.

-

-OCH₃ (methyl ester protons): A singlet is anticipated around δ 3.7 ppm .

-

-

¹³C NMR:

-

-Si(CH₃)₃ (trimethylsilyl carbons): A signal is expected near δ -0.88 ppm . The negative chemical shift is a hallmark of carbons directly attached to silicon.

-

-OCH₃ (methyl ester carbon): A signal should appear around δ 52.0 ppm .

-

C≡C-Si (alkynyl carbons): Two distinct signals are expected in the range of δ 93.0-95.0 ppm . The deshielding effect of the silicon and carbonyl groups influences their precise location.

-

C=O (carbonyl carbon): The ester carbonyl carbon should resonate downfield, around δ 153.0 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key diagnostic peaks for MTSP are associated with the carbon-carbon triple bond and the ester carbonyl group.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2183 | C≡C stretch | Silyl-protected Alkyne |

| ~1713 | C=O stretch | Ester |

| ~1250 | Si-C stretch | Trimethylsilyl group |

The C≡C stretching frequency around 2183 cm⁻¹ is characteristic of a terminal alkyne, and its position is influenced by the attached trimethylsilyl group.[7] The strong absorption at approximately 1713 cm⁻¹ is indicative of the ester carbonyl group.[7]

Experimental Protocols: From Synthesis to Characterization

The trustworthiness of research is built upon robust and reproducible experimental protocols. Here, we provide detailed, step-by-step methodologies relevant to the synthesis and characterization of this compound.

Synthesis of this compound

The following protocol is adapted from a patented procedure, demonstrating a reliable method for the preparation of MTSP.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a reaction vessel, add 2 liters of dry benzene, followed by 380 g (4.50 mole) of methyl propiolate in one portion.

-

Initiation: Heat the reaction mixture to approximately 40°C.

-

Base Addition: Prepare a solution of 470 g (4.56 mole) of triethylamine in 200 ml of dry benzene. Add this solution dropwise to the reaction mixture, maintaining the temperature at around 60°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 30 minutes.

-

Quenching and Extraction: Cool the reaction vessel in a water bath and add approximately 1 liter of water. Separate the organic and aqueous layers. Extract the aqueous layer with benzene.

-

Purification: Combine the benzene layers and concentrate them using a flash evaporator. Purify the resulting crude product by vacuum distillation to yield this compound.

Measurement of Physical Properties

Boiling Point Determination under Reduced Pressure:

The boiling point of MTSP is reported at a reduced pressure (11 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

Diagram of Micro Boiling Point Apparatus

Caption: Apparatus for determining boiling point under reduced pressure.

Procedure:

-

Place a small amount of the liquid sample into a test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

-

Place a thermometer into the test tube, ensuring the bulb is near the opening of the capillary tube but not touching it.

-

Connect the apparatus to a vacuum source and a manometer to control and measure the pressure.

-

Gently heat the sample. A stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn into the capillary tube.

Refractive Index Measurement:

An Abbe refractometer is a standard instrument for this measurement.

Procedure:

-

Ensure the refractometer prisms are clean.

-

Apply a small drop of this compound to the surface of the main prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the scale. It is crucial to also record the temperature, as the refractive index is temperature-dependent.

Safety and Handling

As a flammable liquid that can cause skin, eye, and respiratory irritation, proper personal protective equipment (PPE) is mandatory when handling this compound.[6] This includes safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition. Recommended storage is at 2-8°C.

Conclusion

This compound is a reagent with a well-defined set of physical properties that directly inform its use in the laboratory. Its thermal sensitivity necessitates purification by vacuum distillation, and its flammability and irritant nature demand careful handling. The spectroscopic data, particularly the characteristic IR and predicted NMR signals, provide researchers with the tools to confirm its identity and purity, ensuring the integrity of their synthetic endeavors. A thorough understanding of these properties is the foundation for innovative and successful research in organic and medicinal chemistry.

References

- 1. METHYL 3-(TRIMETHYLSILYL)PROP-2-YNOATE | CAS 42201-71-8 [matrix-fine-chemicals.com]

- 2. ivychem.com [ivychem.com]

- 3. scbt.com [scbt.com]

- 4. cas 42201-71-8|| where to buy this compound [chemenu.com]

- 5. Methyl3-(trimethylsilyl)propiolate , 98% , 42201-71-8 - CookeChem [cookechem.com]

- 6. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to METHYL 3-(TRIMETHYLSILYL)PROPIOLATE: Synthesis, Reactivity, and Applications in Complex Molecule Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of reagents available, METHYL 3-(TRIMETHYLSILYL)PROPIOLATE has emerged as a versatile and powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds and natural products.

Physicochemical Properties and Structural Features

This compound is a colorless to light yellow liquid with the chemical formula C7H12O2Si and a molecular weight of 156.25 g/mol .[1] Its chemical structure features a terminal alkyne functionalized with a methyl ester at one end and a trimethylsilyl (TMS) group at the other. This unique arrangement of functional groups imparts a distinct reactivity profile that is central to its synthetic utility.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 42201-71-8 |

| Molecular Formula | C7H12O2Si |

| Molecular Weight | 156.25 g/mol |

| Boiling Point | 71-75 °C at 11 mmHg |

| Density | ~0.937 g/cm³ |

| Refractive Index | ~1.440 |

The trimethylsilyl group serves a dual purpose. Firstly, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton. Secondly, and more importantly, the silyl group influences the regioselectivity of cycloaddition reactions, a key aspect that will be discussed in detail later in this guide. The electron-withdrawing nature of the methyl ester activates the alkyne for nucleophilic attack and participation in cycloaddition reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of methyl propiolate. A common and effective procedure involves the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base, such as triethylamine, in an appropriate solvent like dry benzene.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl propiolate

-

Chlorotrimethylsilane

-

Triethylamine

-

Dry Benzene

-

5-liter, 3-necked, round-bottomed flask

-

Mechanical stirrer, condenser, drying tube, dropping funnel, thermometer, and heating mantle

Procedure:

-

To a 5-liter, 3-necked round-bottomed flask equipped with a mechanical stirrer, condenser, drying tube, dropping funnel, and thermometer, add chlorotrimethylsilane (495 g, 4.56 mole).

-

Add 2 liters of dry benzene to the flask, followed by the addition of methyl propiolate (380 g, 4.50 mole) in one portion.

-

Heat the reaction mixture to approximately 40 °C.

-

Prepare a solution of triethylamine (470 g, 4.56 mole) in 200 ml of dry benzene and add it dropwise to the reaction mixture at a rate of approximately one drop per second. The temperature of the reaction mixture will increase to around 60 °C; maintain this temperature throughout the addition.

-

After the complete addition of triethylamine, stir the reaction mixture at 60 °C for an additional 30 minutes.

-

Cool the reaction vessel in a water bath and add approximately 1 liter of water to form two layers.

-

Separate the layers and extract the aqueous layer with benzene.

-

Combine the benzene layers and concentrate them using a flash evaporator to a small volume.

-

Purify the crude product by vacuum distillation to yield this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are typical spectroscopic data:

-

¹H NMR (CDCl₃, 300 MHz): δ 3.75 (s, 3H, -OCH₃), 0.22 (s, 9H, -Si(CH₃)₃) ppm.

-

¹³C NMR (CDCl₃, 75 MHz): δ 154.0, 89.8, 87.8, 52.6, -1.0 ppm.

-

IR (neat): ν 2960, 2170, 1720, 1250, 845 cm⁻¹.

-

Mass Spectrometry (EI): m/z 156 (M⁺), 141, 125, 97, 73.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from its participation in cycloaddition reactions, particularly [3+2] cycloadditions, to form a wide variety of five-membered heterocyclic rings.

[3+2] Cycloaddition Reactions: A Gateway to Heterocycles

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles.[3] In these reactions, this compound acts as an efficient dipolarophile. The reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing 4 π-electrons, reacting with the alkyne of the propiolate.

The presence of the trimethylsilyl group plays a critical role in directing the regioselectivity of the cycloaddition.[4][5] Generally, the bulky TMS group sterically hinders one of the possible transition states, leading to the preferential formation of one regioisomer. Furthermore, the electronic effects of the silyl and ester groups influence the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile, further contributing to the observed regioselectivity.[3][6]

Caption: General mechanism of a [3+2] cycloaddition reaction.

Applications in the Synthesis of Pharmaceutically Relevant Molecules

The heterocyclic scaffolds generated from these cycloaddition reactions are prevalent in a vast array of pharmaceuticals and biologically active natural products. For instance, pyrazoles, isoxazoles, and triazoles, all of which can be synthesized using this compound as a key building block, are core structures in many drugs.

Example: Synthesis of a Substituted Pyrazole

The reaction of this compound with a diazo compound, a classic 1,3-dipole, leads to the formation of a pyrazole derivative. The regioselectivity is often high, with the TMS group directing the substitution pattern on the resulting pyrazole ring. Subsequent desilylation affords the final product.

The Crucial Desilylation Step

A key advantage of using this compound is the ease with which the trimethylsilyl group can be removed after it has served its purpose of directing the cycloaddition. This desilylation step unmasks the terminal alkyne or, more commonly, a protonated carbon at that position, providing a handle for further functionalization or leading to the final target molecule.

A variety of methods can be employed for the desilylation of silylated alkynes, with the choice of reagent depending on the other functional groups present in the molecule.[7][8]

Common Desilylation Protocols:

| Reagent/Condition | Description |

| Tetrabutylammonium fluoride (TBAF) | A widely used and generally mild method. Typically performed in a solvent like THF. |

| Potassium carbonate in methanol | A mild basic condition that is often effective. |

| Potassium trimethylsilanolate (KOTMS) | A catalytic amount can be used for efficient desilylation.[7] |

| Silver nitrate (AgNO₃) | Catalytic amounts can be used for the protiodesilylation of terminal alkynes.[7] |

| DBU | Can be used for the smooth desilylation of terminal acetylenic TMS groups.[7] |

Experimental Protocol: Desilylation using TBAF

Materials:

-

Silylated heterocycle

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the silylated heterocycle in THF.

-

Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, it is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is recommended to store it under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis. Its unique combination of a protected, yet reactive, alkyne with an activating ester group makes it an ideal substrate for cycloaddition reactions. The directing effect of the trimethylsilyl group provides excellent control over regioselectivity, and its facile removal allows for the efficient synthesis of a wide range of complex heterocyclic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties and reactivity of this reagent opens up a vast landscape of synthetic possibilities for the creation of novel and medicinally relevant compounds.

References

- 1. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE molecular weight

An In-Depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile silylated organic compound with significant applications in chemical synthesis and analytical chemistry. This guide provides a comprehensive overview of its core properties, including a detailed analysis of its molecular weight, physicochemical characteristics, synthesis protocols, and key applications. With a molecular formula of C7H12O2Si and a molecular weight of 156.25 g/mol , this ester serves as a crucial intermediate in the production of analytical standards and demonstrates potential as a building block in the synthesis of complex organic molecules for various research and development endeavors.[1][2][3][4][5][6] This document aims to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 42201-71-8.[1][3] Its structure features a terminal alkyne protected by a trimethylsilyl group and a methyl ester functional group, which impart its unique reactivity. The IUPAC name for this compound is methyl 3-trimethylsilylprop-2-ynoate.[3]

Molecular Characteristics

The fundamental molecular attributes of this compound are summarized below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is consistently reported as 156.25 g/mol .[1][2][3][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C7H12O2Si | [1][2][5] |

| Molecular Weight | 156.25 g/mol | [1][2][3][5][6] |

| Exact Mass | 156.060656156 Da | [3] |

| CAS Number | 42201-71-8 | [1][3] |

| InChIKey | XXGHAMBKHIDZDC-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

The physical and chemical properties of this compound determine its behavior in various experimental conditions and are essential for process design and optimization. It is a colorless to light yellow liquid under standard conditions.[1][7]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 71-75°C at 11 mmHg | [1][7] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [1][7] |

| Refractive Index | 1.4400 | [1][7] |

| Flash Point | 71-75°C at 11 mmHg | [1][7] |

| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [1][7] |

Synthesis Protocol and Rationale

The synthesis of this compound can be achieved through the silylation of a lower alkyl ester of propiolic acid. A documented method involves the reaction of methyl propiolate with chlorotrimethylsilane in the presence of triethylamine and dry benzene.[8] This approach provides a direct route to the desired product, which is a key intermediate for various applications.[8]

Experimental Workflow: Synthesis of this compound

The following protocol is based on a patented synthesis method.[8] The causality behind the choice of reagents is critical for the success of the reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, while dry benzene serves as an appropriate solvent.

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine methyl propiolate and chlorotrimethylsilane in dry benzene.

Step 2: Addition of Base

-

Slowly add triethylamine to the reaction mixture. The temperature of the reaction mixture will increase and should be maintained during the addition.

Step 3: Reaction Completion and Work-up

-

After the addition of triethylamine is complete, stir the mixture at an elevated temperature (e.g., 60°C) for a short period to ensure the reaction goes to completion.[8]

-

Cool the reaction vessel and add water to form two layers.

Step 4: Extraction and Purification

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with benzene.

-

Combine the organic layers and concentrate them, for instance, by flash evaporation.[8]

Step 5: Final Product Isolation

-

Purify the crude product by vacuum distillation to yield pure this compound.[8]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its primary documented use is in the preparation of sodium 3-trimethylsilylpropionate-d4, a water-soluble standard for ¹H-NMR spectroscopy.[8] The trimethylsilyl group is a key feature for this application.

While direct applications in drug development are not extensively documented for the title compound itself, its structural motif is relevant. The related compound, methyl propiolate, is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[9] It participates in cycloaddition reactions and Michael additions to construct complex molecular scaffolds.[9] The introduction of a methyl group into small molecules is a significant strategy in lead optimization, as it can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[10] The trimethylsilyl group in this compound can be readily removed under specific conditions, unmasking a terminal alkyne that can then be used in various coupling reactions, such as click chemistry, which is prevalent in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[3][7]

Hazard Identification and Precautionary Measures

| Hazard Statement | Description | Source(s) |

| H226 | Flammable liquid and vapor | [3][7] |

| H315 | Causes skin irritation | [3][7] |

| H319 | Causes serious eye irritation | [3][7] |

| H335 | May cause respiratory irritation | [3][7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, use a suitable respirator.

Storage and Disposal

-

Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[1][12][13] Keep the container tightly closed.[1][12][13][14] A recommended storage temperature is 2-8°C.[1][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11][14]

Emergency Procedures

-

In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[15]

-

In case of skin contact: Immediately wash with plenty of soap and water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

Conclusion

This compound, with a molecular weight of 156.25 g/mol , is a significant chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its primary application lies in the preparation of NMR standards. The reactive functionalities present in the molecule suggest its potential for broader applications in organic synthesis, including the development of novel pharmaceutical compounds. Adherence to strict safety protocols during its handling and storage is essential to mitigate the associated risks. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 42201-71-8 [chemicalbook.com]

- 3. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cas 42201-71-8|| where to buy this compound [chemenu.com]

- 5. scbt.com [scbt.com]

- 6. Methyl3-(trimethylsilyl)propiolate , 98% , 42201-71-8 - CookeChem [cookechem.com]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 3-TRIMETHYLSILYLPROPYNAL - Safety Data Sheet [chemicalbook.com]

- 13. gelest.com [gelest.com]

- 14. echemi.com [echemi.com]

- 15. louisville.edu [louisville.edu]

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE synthesis and preparation

An In-Depth Technical Guide to the Synthesis and Preparation of Methyl 3-(trimethylsilyl)propiolate

Abstract

This compound (CAS No. 42201-71-8) is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its structure incorporates both a nucleophilic trimethylsilyl-protected alkyne and an electrophilic methyl ester, making it a valuable building block for the construction of complex molecular architectures, particularly heterocycles and carbocycles.[2] This technical guide provides a comprehensive overview of the core synthetic methodologies for its preparation, designed for researchers and drug development professionals. The guide delves into two primary synthetic routes: the direct silylation of methyl propiolate using an amine base and the formation of a lithium acetylide intermediate with a strong base prior to silylation. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for the efficient and reliable synthesis of this key intermediate.

Introduction: Significance and Properties

This compound is a colorless liquid with a molecular weight of 156.26 g/mol and the chemical formula C₇H₁₂O₂Si.[3] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for its strategic deprotection and subsequent functionalization. The electron-withdrawing nature of the methyl ester activates the alkyne, making it a potent electrophile and a highly reactive dienophile in cycloaddition reactions.[2] This dual reactivity profile underpins its utility as a key intermediate in the synthesis of a wide array of organic compounds.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 42201-71-8[4] |

| Molecular Formula | C₇H₁₂O₂Si[5] |

| Molecular Weight | 156.26 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 71-75 °C at 11 mmHg |

| Density | ~0.945 g/mL[2] |

Core Synthetic Methodologies

The preparation of this compound fundamentally involves the silylation of the terminal alkyne of methyl propiolate. The choice of methodology primarily depends on the selection of the base used to deprotonate the weakly acidic acetylenic proton.

Method 1: Direct Silylation via Triethylamine-Mediated Reaction

This method represents a straightforward, one-step approach that utilizes a common amine base, triethylamine (Et₃N), to facilitate the reaction between methyl propiolate and chlorotrimethylsilane (TMSCl).[6]

Principle and Mechanism: The reaction proceeds via an equilibrium deprotonation of methyl propiolate by triethylamine. Although triethylamine is not strong enough to fully deprotonate the alkyne, it generates a sufficient concentration of the acetylide anion to react with the electrophilic silicon atom of TMSCl. The reaction is driven to completion by the formation of the stable Si-C bond and the precipitation or sequestration of triethylammonium chloride. The use of a non-polar solvent like benzene aids in the precipitation of the ammonium salt.[6]

Experimental Workflow Diagram:

Caption: Workflow for triethylamine-mediated silylation.

Detailed Experimental Protocol: Adapted from Atkinson, J. G., & Belanger, P. (1973). U.S. Patent No. 3,770,791.[6]

-

Apparatus Setup: Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer, condenser with a drying tube, a dropping funnel, a thermometer, and a heating mantle.

-

Reagent Charging: To the flask, add chlorotrimethylsilane (495 g, 4.56 mol) followed by 2 liters of dry benzene. Add methyl propiolate (380 g, 4.50 mol) in a single portion.

-

Initiation: Begin stirring and heat the reaction mixture to approximately 40 °C.

-

Base Addition: Prepare a solution of triethylamine (470 g, 4.56 mol) in 200 mL of dry benzene. Add this solution dropwise via the dropping funnel to the reaction flask. The addition rate should be controlled to maintain the reaction temperature, which will exothermically rise to and be maintained at 60 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60 °C for an additional 30 minutes.[6]

-

Workup: Cool the flask in a water bath. Add approximately 1 liter of water to the reaction mixture, which will form two distinct layers.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with fresh benzene. Combine all the organic (benzene) layers.

-

Purification: Reduce the volume of the combined organic layers using a flash evaporator. Purify the resulting crude product by vacuum distillation to yield this compound. The reported yield is 310 g (44%), with a boiling point of 60 °C at 10 mm Hg.[6]

Causality Behind Experimental Choices:

-

Dry Solvents: The use of dry benzene is critical because chlorotrimethylsilane readily hydrolyzes in the presence of water to form hexamethyldisiloxane, which would consume the reagent and reduce the yield.

-

Temperature Control: Maintaining the temperature at 60 °C ensures a sufficient reaction rate without causing decomposition or significant side reactions. The exothermic nature of the neutralization reaction between triethylamine and the generated HCl necessitates controlled addition of the base.[6]

Method 2: Synthesis via Lithium Acetylide Intermediate

For a more quantitative and often cleaner reaction, a strong organometallic base such as n-butyllithium (n-BuLi) is used to irreversibly deprotonate the terminal alkyne. This method proceeds in a two-step, one-pot sequence.

Principle and Mechanism: This approach leverages the high basicity of n-BuLi to completely convert methyl propiolate into its corresponding lithium acetylide salt at low temperatures.[7] This salt is a potent nucleophile. The subsequent addition of chlorotrimethylsilane to this pre-formed acetylide results in a rapid and efficient Sₙ2 reaction at the silicon center to form the desired product. This method avoids the equilibrium issues associated with weaker bases like triethylamine.

Reaction Mechanism Diagram:

Caption: Two-step, one-pot synthesis via a lithium acetylide intermediate.

Detailed Experimental Protocol:

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a rubber septum.

-

Initial Cooldown: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Deprotonation: To the cold THF, add methyl propiolate (1.0 equivalent) via syringe. Stir for 5 minutes. Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium acetylide is typically quantitative.[7][8]

-

Silylation: Add chlorotrimethylsilane (1.1 equivalents) dropwise to the lithium acetylide solution at -78 °C.

-

Warming and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain the final product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: n-Butyllithium is pyrophoric and reacts violently with air and moisture. The lithium acetylide intermediate is also highly reactive towards protic sources. An inert atmosphere is mandatory for safety and to prevent quenching of the reagents.

-

Low Temperature (-78 °C): This is critical for several reasons. Firstly, it prevents n-BuLi from acting as a nucleophile and adding to the ester carbonyl group of methyl propiolate. At -78 °C, the acid-base reaction (deprotonation) is much faster than nucleophilic addition. Secondly, it ensures the stability of the lithium acetylide intermediate.[7]

-

Stoichiometry: A slight excess of n-BuLi ensures complete deprotonation of the alkyne. A slight excess of TMSCl ensures that all of the generated acetylide is trapped.

Purification and Characterization

Purification: For both methodologies, the primary method for purifying this compound is vacuum distillation .[6] This technique is suitable for separating the relatively volatile product from non-volatile impurities, such as salts (triethylammonium chloride, lithium chloride) and higher-boiling point side products. The reported boiling point of 60 °C at 10 mm Hg serves as a key benchmark during purification.[6]

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the trimethylsilyl group (a singlet at ~0.2 ppm, integrating to 9H) and the methyl ester group (a singlet at ~3.7 ppm, integrating to 3H). ¹³C NMR will confirm the presence of the two alkyne carbons and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C triple bond will be observed around 2180-2260 cm⁻¹. The C=O stretch of the ester will appear around 1715 cm⁻¹.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, confirming the molecular weight of 156.26 g/mol .

Safety Considerations

The synthesis of this compound involves several hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

-

Methyl Propiolate: Is a flammable liquid and is toxic. Handle with care.[2]

-

Chlorotrimethylsilane: Is flammable, corrosive, and reacts with moisture to release HCl gas. It should be handled under anhydrous conditions.

-

n-Butyllithium: Is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. It must be handled under a strict inert atmosphere using syringe techniques.

-

Solvents: Benzene is a known carcinogen and should be replaced with a less toxic solvent like toluene or THF where possible. THF can form explosive peroxides upon storage and should be tested and purified if necessary.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The triethylamine-mediated approach is operationally simpler and uses less hazardous reagents, but may result in lower yields.[6] The n-butyllithium method, while requiring more stringent anhydrous and inert atmosphere techniques, offers a cleaner reaction profile and typically higher yields due to the quantitative formation of the key lithium acetylide intermediate. The choice of method will depend on the scale of the reaction, available equipment, and the desired purity and yield of the final product. Both routes provide access to a crucial building block for advanced organic synthesis.

References

- 1. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 3. cas 42201-71-8|| where to buy this compound [chemenu.com]

- 4. 42201-71-8|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of Methyl 3-(trimethylsilyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trimethylsilyl)propiolate, with the chemical formula C₇H₁₂O₂Si, is a versatile bifunctional molecule utilized in a variety of organic syntheses, including cycloaddition reactions and as a key building block for more complex molecules. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methyl ester, makes it a valuable reagent in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by experimental insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The molecule possesses two key functional groups: a methyl propiolate moiety and a trimethylsilyl group attached to the terminal alkyne.

Caption: Molecular structure of this compound.

This structure gives rise to distinct signals in various spectroscopic analyses, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the two types of protons in different chemical environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~0.20 | Singlet | 9H | -Si(CH₃)₃ (Trimethylsilyl) |

Causality Behind Assignments:

-

The protons of the methyl ester group (-OCH₃) are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield chemical shift around 3.75 ppm.

-

The nine equivalent protons of the trimethylsilyl group [-Si(CH₃)₃] are in a shielded environment due to the electropositive nature of silicon, leading to a characteristic upfield signal at approximately 0.20 ppm. The lack of adjacent protons results in a sharp singlet for both signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Ester carbonyl) |

| ~89 | -C≡C-Si (Alkynyl carbon) |

| ~87 | -C≡C-CO₂Me (Alkynyl carbon) |

| ~52 | -OCH₃ (Methyl ester) |

| ~-1 | -Si(CH₃)₃ (Trimethylsilyl) |

Expert Insights:

-

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~154 ppm).

-

The two sp-hybridized carbons of the alkyne give rise to distinct signals in the range of 87-89 ppm. The carbon attached to the silicon is slightly more downfield.

-

The methyl carbon of the ester group appears around 52 ppm.

-

The carbons of the trimethylsilyl group are highly shielded and resonate at a characteristic upfield position, typically around -1 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (in -CH₃ groups) |

| ~2170 | Strong | C≡C stretch (alkyne) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1080 | Strong | C-O stretch (ester) |

| ~845, ~760 | Strong | Si-C stretch |

Field-Proven Insights:

-

The strong absorption at ~2170 cm⁻¹ is a definitive indicator of the carbon-carbon triple bond. The attachment of the silicon atom influences the exact position of this band.

-

The intense peak at ~1720 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ester.

-

The strong bands at ~1250 cm⁻¹ and in the 845-760 cm⁻¹ region are highly characteristic of the trimethylsilyl group and serve as a reliable diagnostic tool for its presence.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of the compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 141 | [M - CH₃]⁺ |

| 125 | [M - OCH₃]⁺ |

| 97 | [M - CO₂CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Mechanistic Claims and Fragmentation Pathways: The fragmentation is often initiated by the loss of a methyl radical from the trimethylsilyl group to form a stable silicon-containing cation at m/z 141. The [Si(CH₃)₃]⁺ ion at m/z 73 is a very common and abundant fragment in the mass spectra of trimethylsilyl compounds and is often the base peak.

Caption: Proposed MS fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3][4]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.

-

Mass Analysis: The eluent from the GC is introduced into the ion source of a mass spectrometer (MS), where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

Conclusion

The spectral data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a unique fingerprint for this important synthetic building block. Researchers, scientists, and drug development professionals can confidently utilize this information for quality control, reaction monitoring, and structural confirmation in their respective fields.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(trimethylsilyl)propiolate

Introduction

Methyl 3-(trimethylsilyl)propiolate is a versatile bifunctional molecule that has garnered significant attention in organic synthesis. Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, imparts a unique combination of reactivity and stability. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its reactivity profile, stability considerations, and practical applications for researchers, scientists, and professionals in drug development.

The strategic placement of the bulky trimethylsilyl group provides steric hindrance, influencing the regioselectivity of various transformations and allowing for controlled, stepwise reactions. This, coupled with the electron-deficient nature of the alkyne, makes it a valuable synthon for the construction of complex molecular architectures.

Physicochemical Properties and Safety Overview

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 42201-71-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₂Si | [1][2][3] |

| Molecular Weight | 156.25 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 60 °C at 10 mmHg | [6] |

| Refractive Index | 1.4380-1.4420 @ 20 °C | [5] |

Safety and Handling:

This compound is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

Storage and Stability:

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] The compound is sensitive to moisture and strong oxidizing agents.[7][8] It is stable under normal laboratory conditions but can be hygroscopic.[7]

Reactivity Profile: A Multifaceted Reagent

The reactivity of this compound is dominated by the interplay between the electron-deficient alkyne and the sterically demanding trimethylsilyl group. This section will delve into the key classes of reactions this compound readily undergoes.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound serves as an excellent dipolarophile in [3+2] cycloadditions and a dienophile in [4+2] cycloadditions.

[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction, particularly with azides to form triazoles, is a cornerstone of "click chemistry." The trimethylsilyl group can influence the regioselectivity of the cycloaddition. Theoretical studies have been conducted to understand the regioselectivity and molecular mechanism of the (3+2) cycloaddition reaction between silyl-substituted alkenes and nitrile N-oxides.[9]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a typical procedure for the 1,3-dipolar cycloaddition of an aryl azide with this compound.

Materials:

-

This compound

-

Aryl azide

-

Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent)

-

Solvent (e.g., THF, t-BuOH/H₂O)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

In a round-bottom flask, dissolve the aryl azide and this compound in the chosen solvent.

-

Add the copper(I) catalyst and the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 1. Generalized workflow for a copper-catalyzed [3+2] cycloaddition.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the methyl ester group makes the alkyne of this compound susceptible to nucleophilic attack.[10][11] This class of reactions, often referred to as conjugate or Michael additions, is a powerful method for carbon-heteroatom and carbon-carbon bond formation.[12][13]

Common nucleophiles include thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction).[12] The reaction typically proceeds via a 1,4-conjugate addition mechanism.[13]

Figure 2. Simplified mechanism of nucleophilic addition to this compound.

The stereochemical outcome of these additions is often controlled by the reaction conditions, with the E-isomer typically being the major product.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. Studies have shown that the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane can be highly regioselective.[14][15] The regioselectivity is dependent on the presence and nature of Lewis acid catalysts.[14][15]

-

Without Lewis Acid or with EtAlCl₂/Et₂AlCl: The reaction proceeds via a radical mechanism to yield β-silicon-substituted Z-alkenes.[14][15]

-

With AlCl₃: An ionic mechanism is favored, leading to the formation of α-silicon-substituted alkenes.[14][15]

This tunable regioselectivity makes hydrosilylation a valuable tool for synthesizing stereodefined vinylsilanes, which are important intermediates in organic synthesis.

Desilylation Reactions

The trimethylsilyl group can be selectively removed under various conditions, unmasking a terminal alkyne. This deprotection strategy is crucial for subsequent transformations where the terminal proton is required. Common methods for desilylation include treatment with:

-

Fluoride ion sources: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.

-

Bases: Potassium carbonate in methanol or even milder bases like DBU can effectively remove the TMS group.[16]

-

Silver nitrate: Catalytic amounts of silver nitrate can also facilitate protiodesilylation.[16]

The ability to selectively deprotect the alkyne adds another layer of synthetic utility to this compound, allowing for its use as a protected propiolate equivalent.

Stability Profile: Considerations for Handling and Storage

While the trimethylsilyl group enhances the stability of the terminal alkyne, proper handling and storage are essential to maintain the integrity of this compound.

Hydrolytic Stability: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The silicon-carbon bond is generally stable to neutral and acidic conditions but can be cleaved by strong bases and fluoride ions.

Thermal Stability: The compound is relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition or polymerization.

Incompatibilities: As mentioned, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Contact with moisture should be minimized to prevent hydrolysis of the ester and potential desilylation.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique reactivity, governed by the interplay of the silyl-protected alkyne and the methyl ester, allows for a wide range of transformations including cycloadditions, nucleophilic additions, and hydrosilylations. The ability to selectively remove the trimethylsilyl group further enhances its synthetic utility. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective and safe implementation in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- 1. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42201-71-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. cas 42201-71-8|| where to buy this compound [chemenu.com]

- 5. Methyl (trimethylsilyl)propiolate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE safety and hazards

An In-depth Technical Guide to the Safety and Hazards of Methyl 3-(trimethylsilyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 42201-71-8) is a versatile bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecular architectures.[1][2] Its utility as an intermediate in the synthesis of OLED materials and pharmaceuticals underscores the importance of a thorough understanding of its safety profile.[1] This guide provides a comprehensive overview of the hazards associated with this compound, offering in-depth guidance on safe handling, storage, and emergency procedures to mitigate risks in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] A comprehensive understanding of its hazard profile is the foundation of a robust safety protocol.

GHS Classification

The primary hazards associated with this compound are summarized below:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The signal word for this chemical is Warning .[1][3]

Visual Hazard Profile

The following diagram illustrates the key hazards associated with this compound, providing a quick reference for laboratory personnel.

Caption: GHS Hazard Profile for this compound.

Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a substance is crucial for predicting its behavior under various laboratory conditions and for designing safe experimental setups.

Key Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₁₂O₂Si |

| Molecular Weight | 156.25 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 71-75 °C at 11 mmHg[1] |

| Flash Point | 71-75 °C at 11 mmHg[1] |

| Density | ~0.937 g/cm³ (Predicted)[1] |

| Refractive Index | ~1.4400[1] |

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[4]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides and silicon dioxide.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] If exposure limits are exceeded or irritation is experienced, a NIOSH-certified respirator with an appropriate cartridge should be used.[4][9]

Workplace Practices

-

Ventilation: Always handle in a well-ventilated place.[8]

-

Hygiene: Wash hands thoroughly after handling.[4][5] Contaminated clothing should be removed and washed before reuse.[4]

-

Ignition Sources: Use non-sparking tools and take precautionary measures against static discharge.[6][8][10] Keep away from open flames, hot surfaces, and sources of ignition.[1]

Storage Conditions

-

Environment: Keep in a dry, cool, and well-ventilated place.[4][6] Recommended storage temperature is 2-8°C.[1]

-

Segregation: Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][4][8] Seek medical attention if irritation occurs.[1][4] |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[4][6][8] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][6][8] Call a doctor or Poison Control Center immediately.[8] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[6][8]

-

Control Ignition Sources: Remove all sources of ignition.[6][8]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[6][8] Do not let the chemical enter drains.[6][8]

-

Cleanup: Collect the spilled material with a non-combustible absorbent material and place it in a suitable, closed container for disposal.[4][6][8]

-

Personal Protection: Ensure appropriate PPE is worn during cleanup.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][11]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][8][11]

Waste Disposal

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. The product should not be allowed to enter drains or sewers.[4][11] It is recommended to use a licensed professional waste disposal service to dispose of this material.[4][5]

Conclusion

This compound is a valuable reagent in chemical synthesis, but it presents a clear set of hazards that must be managed through rigorous safety protocols. By understanding its flammability, irritant properties, and reactivity, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of a secure research environment.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 42201-71-8 [chemicalbook.com]

- 3. Methyl (trimethylsilyl)propiolate | C7H12O2Si | CID 560731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. 3-TRIMETHYLSILYLPROPYNAL - Safety Data Sheet [chemicalbook.com]

- 11. gelest.com [gelest.com]

An In-Depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction